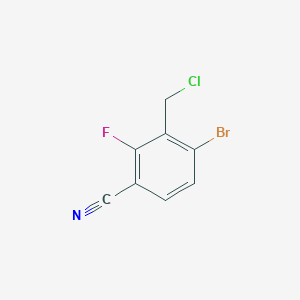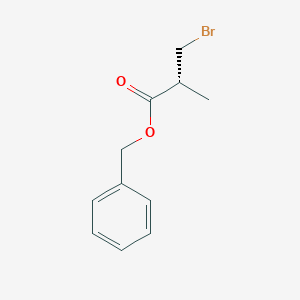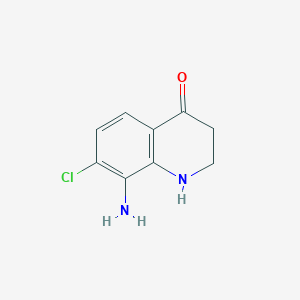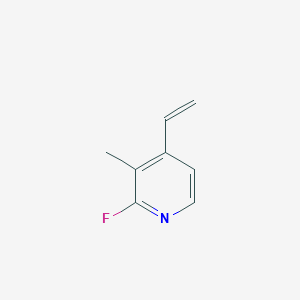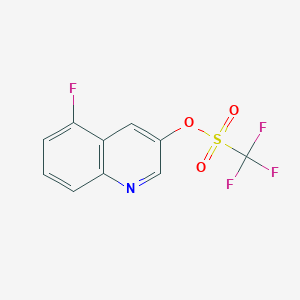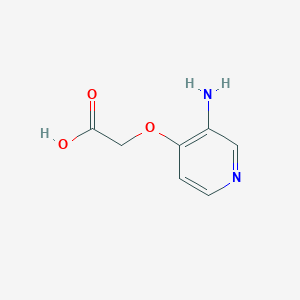
2-((3-Aminopyridin-4-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Aminopyridin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C7H8N2O2 It is characterized by the presence of an aminopyridine moiety linked to an acetic acid group via an ether bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminopyridin-4-yl)oxy)acetic acid typically involves the reaction of 3-aminopyridine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminopyridine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pH conditions, as well as purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((3-Aminopyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
科学研究应用
2-((3-Aminopyridin-4-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-((3-Aminopyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 2-(2-Aminopyridin-4-yl)acetic acid
- 2-(3-Aminopyridin-2-yl)acetic acid
- 2-(4-Aminopyridin-3-yl)acetic acid
Uniqueness
2-((3-Aminopyridin-4-yl)oxy)acetic acid is unique due to its specific substitution pattern and the presence of an ether bond linking the aminopyridine and acetic acid moieties. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
2-(3-aminopyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H8N2O3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4,8H2,(H,10,11) |
InChI 键 |
YGTDHUAOHCYCQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1OCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


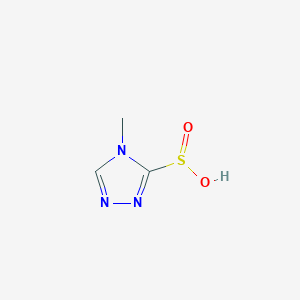

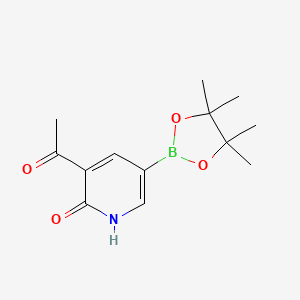
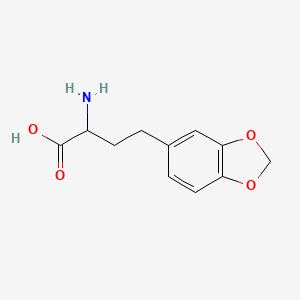

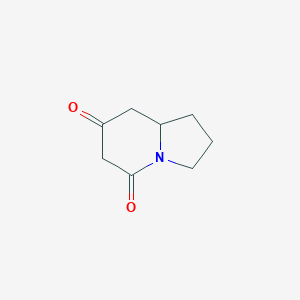
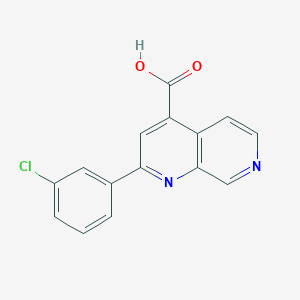
![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)
